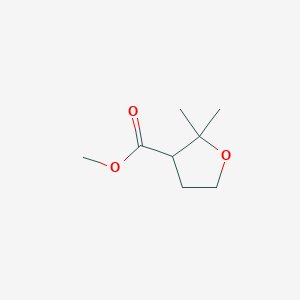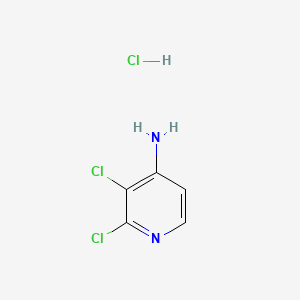
1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO2S·HCl It is known for its unique structure, which includes a cyclobutane ring and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base, followed by the addition of an amine. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclobutan-1-amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclobutan-1-amine derivatives.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride: Similar structure but with a methylphenyl group instead of a methanesulfonyl group.
3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride: Similar structure but with the methanesulfonyl group at a different position on the cyclobutane ring.
Uniqueness: 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H16ClNO2S |
|---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-5-7(8)3-2-4-7;/h2-6,8H2,1H3;1H |
InChI Key |
PHHAQNATIUNRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



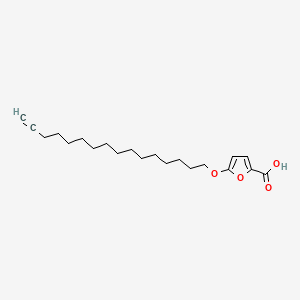


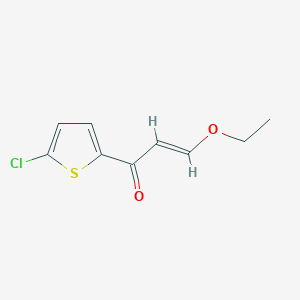
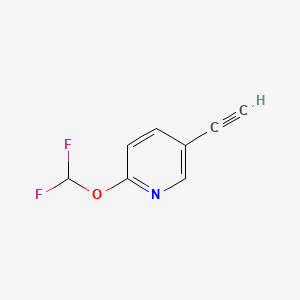
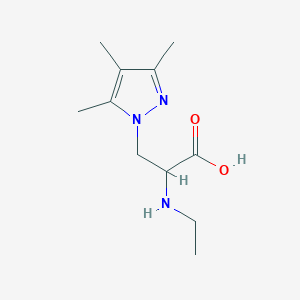
amine](/img/structure/B13490977.png)
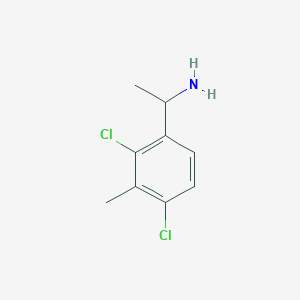
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)

